molecular formula C16H13ClN2O B11041759 7-chloro-N-(3-methoxyphenyl)quinolin-4-amine

7-chloro-N-(3-methoxyphenyl)quinolin-4-amine

Cat. No.: B11041759
M. Wt: 284.74 g/mol
InChI Key: HQGLYOXXMBFTMF-UHFFFAOYSA-N
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Description

N-(7-CHLORO-4-QUINOLYL)-N-(3-METHOXYPHENYL)AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-QUINOLYL)-N-(3-METHOXYPHENYL)AMINE typically involves the reaction of 7-chloroquinoline with 3-methoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(7-CHLORO-4-QUINOLYL)-N-(3-METHOXYPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

N-(7-CHLORO-4-QUINOLYL)-N-(3-METHOXYPHENYL)AMINE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-QUINOLYL)-N-(3-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

7-chloro-N-(3-methoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C16H13ClN2O/c1-20-13-4-2-3-12(10-13)19-15-7-8-18-16-9-11(17)5-6-14(15)16/h2-10H,1H3,(H,18,19)

InChI Key

HQGLYOXXMBFTMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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